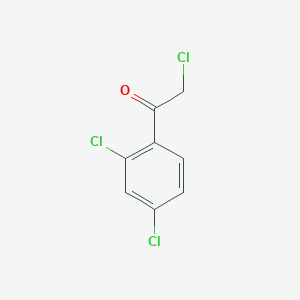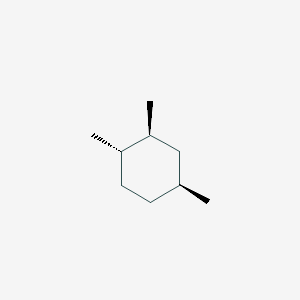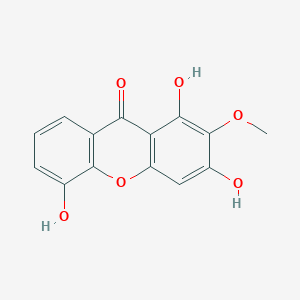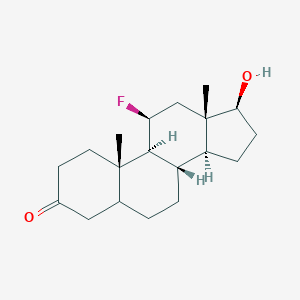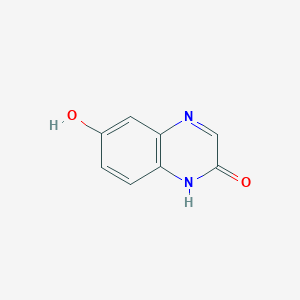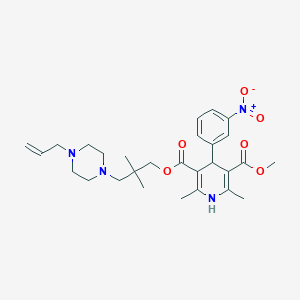![molecular formula C26H35IN2O3 B044819 3-(4-hydroxy-3-iodophenyl)-N-[3-[(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-propylamino]propyl]propanamide CAS No. 114865-68-8](/img/structure/B44819.png)
3-(4-hydroxy-3-iodophenyl)-N-[3-[(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-propylamino]propyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-hydroxy-3-iodophenyl)-N-[3-[(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-propylamino]propyl]propanamide, commonly known as HIN-212, is a novel compound that has gained significant attention in the field of scientific research. It is a potent and selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor family. HIN-212 has been studied extensively due to its potential therapeutic applications in a variety of neurological and psychiatric disorders.
Mecanismo De Acción
HIN-212 acts as a selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor family. The dopamine D3 receptor is primarily expressed in the mesolimbic and mesocortical pathways of the brain, which are involved in the regulation of reward, motivation, and cognition. By blocking the dopamine D3 receptor, HIN-212 reduces the activity of these pathways, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
HIN-212 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of dopamine in the brain, which may contribute to its activity against drug addiction and schizophrenia. HIN-212 has also been shown to increase the levels of the neurotransmitter GABA in the brain, which may contribute to its activity against depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of HIN-212 is its selectivity for the dopamine D3 receptor, which allows for more targeted and specific studies. However, HIN-212 is a relatively new compound, and its use in laboratory experiments is still being explored. One limitation of HIN-212 is its complex synthesis process, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for the study of HIN-212. One potential area of research is the development of more efficient synthesis methods to increase the availability of the compound for laboratory studies. Another area of research is the exploration of HIN-212's potential therapeutic applications in other neurological and psychiatric disorders, such as anxiety and bipolar disorder. Additionally, further studies are needed to fully understand the biochemical and physiological effects of HIN-212 and its mechanism of action.
Métodos De Síntesis
The synthesis of HIN-212 involves a multi-step process that starts with the preparation of the intermediate compound 4-hydroxy-3-iodoaniline. This compound is then reacted with 3-(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propylamine to form the desired product, HIN-212. The synthesis of HIN-212 is a complex process that requires expertise in organic chemistry and specialized equipment.
Aplicaciones Científicas De Investigación
HIN-212 has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been shown to have significant activity against drug addiction, depression, and schizophrenia. HIN-212 has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to improve motor function in animal models of the disease.
Propiedades
Número CAS |
114865-68-8 |
|---|---|
Fórmula molecular |
C26H35IN2O3 |
Peso molecular |
550.5 g/mol |
Nombre IUPAC |
3-(4-hydroxy-3-iodophenyl)-N-[3-[(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-propylamino]propyl]propanamide |
InChI |
InChI=1S/C26H35IN2O3/c1-3-15-29(21-11-10-20-6-4-7-25(32-2)22(20)18-21)16-5-14-28-26(31)13-9-19-8-12-24(30)23(27)17-19/h4,6-8,12,17,21,30H,3,5,9-11,13-16,18H2,1-2H3,(H,28,31) |
Clave InChI |
SJZRIAMMNCVMFZ-UHFFFAOYSA-N |
SMILES |
CCCN(CCCNC(=O)CCC1=CC(=C(C=C1)O)I)C2CCC3=C(C2)C(=CC=C3)OC |
SMILES canónico |
CCCN(CCCNC(=O)CCC1=CC(=C(C=C1)O)I)C2CCC3=C(C2)C(=CC=C3)OC |
Sinónimos |
8-methoxy-2-(N-propyl-N-(3'-iodo-4'-hydroxyphenyl)-propionamido-N'-propylamino)tetralin BH-8-MeO-N-PAT Bolton-Hunter-8-methoxy-2-(N-propyl-N-propylamino)tetralin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



